1-Cyclopentyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-Cyclopentyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group and a carboxamide group
Preparation Methods
The synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate then reacts with ethyl acetoacetate to form the pyrazole ring. The final step involves the conversion of the ester group to a carboxamide group using ammonia or an amine .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-Cyclopentyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-1-carboxamidine: Known for its use in guanylation reactions.
N-phenyl-1H-pyrazole-3-carboxamide: Used in various medicinal applications due to its aromatic substitution.
The uniqueness of this compound lies in its cyclopentyl substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-cyclopentylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9(13)8-5-6-12(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBFRUZZWZRURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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